molecular formula C12H10F4N4O2 B1244658 3-(2,4-difluorophenyl)-2,2-difluoro-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butanamide

3-(2,4-difluorophenyl)-2,2-difluoro-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butanamide

Cat. No. B1244658
M. Wt: 318.23 g/mol
InChI Key: KDHNDVXHMRYACP-UHFFFAOYSA-N
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Patent
US05605921

Procedure details

In 20 ml of dioxane were dissolved 300 mg of 3-(2,4-difluorophenyl)-2,2-difluoro-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butyric acid and 110 mg of N-hydroxysuccinimide. To the resulting solution was added 200 mg of N,N'-dicyclohexylcarbodiimide. Then, the resulting mixture was subjected to reaction at 15°-25° C. for 3 hours. The reaction mixture was subjected to filtration to remove the insolubles, and 4.5 ml of a concentrated aqueous ammonia solution was added to the filtrate. The resulting mixture was subjected to reaction at 15°-25° C. for 20 hours. Then, the solvent was removed by distillation under reduced pressure. To the residue obtained were added 20 ml of ethyl acetate and 10 ml of water. The organic layer was separated, washed with a saturated aqueous sodium chloride solution, and then dried over anhydrous magnesium sulfate. Thereafter, the solvent was removed by distillation under reduced pressure. The residue thus obtained was purified by a column chromatography (eluant: chloroform/methanol=10/1) to obtain 70 mg of 3-(2,4-difluorophenyl)-2,2-difluoro-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butanamide.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
3-(2,4-difluorophenyl)-2,2-difluoro-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butyric acid
Quantity
300 mg
Type
reactant
Reaction Step Three
Quantity
110 mg
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[C:9]([OH:22])([CH2:16][N:17]1[CH:21]=[N:20][CH:19]=[N:18]1)[C:10]([F:15])([F:14])[C:11](O)=[O:12].O[N:24]1C(=O)CCC1=O.C1(N=C=NC2CCCCC2)CCCCC1.C(OCC)(=O)C>O1CCOCC1.O>[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[C:9]([OH:22])([CH2:16][N:17]1[CH:21]=[N:20][CH:19]=[N:18]1)[C:10]([F:15])([F:14])[C:11]([NH2:24])=[O:12]

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Three
Name
3-(2,4-difluorophenyl)-2,2-difluoro-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butyric acid
Quantity
300 mg
Type
reactant
Smiles
FC1=C(C=CC(=C1)F)C(C(C(=O)O)(F)F)(CN1N=CN=C1)O
Name
Quantity
110 mg
Type
reactant
Smiles
ON1C(CCC1=O)=O
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then, the resulting mixture was subjected to reaction at 15°-25° C. for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was subjected to filtration
CUSTOM
Type
CUSTOM
Details
to remove the insolubles, and 4.5 ml of a concentrated aqueous ammonia solution
ADDITION
Type
ADDITION
Details
was added to the filtrate
CUSTOM
Type
CUSTOM
Details
The resulting mixture was subjected to reaction at 15°-25° C. for 20 hours
Duration
20 h
CUSTOM
Type
CUSTOM
Details
Then, the solvent was removed by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
To the residue obtained
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with a saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Thereafter, the solvent was removed by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue thus obtained
CUSTOM
Type
CUSTOM
Details
was purified by a column chromatography (eluant: chloroform/methanol=10/1)

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC(=C1)F)C(C(C(=O)N)(F)F)(CN1N=CN=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 70 mg
YIELD: CALCULATEDPERCENTYIELD 23.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.